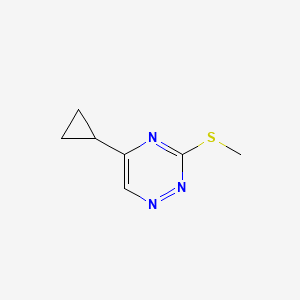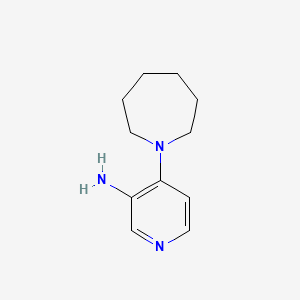
4-(Azepan-1-yl)pyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Azepan-1-yl)pyridin-3-amine is a heterocyclic compound with the molecular formula C11H17N3 It features a pyridine ring substituted with an azepane group at the 4-position and an amine group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Azepan-1-yl)pyridin-3-amine typically involves the reaction of 3-aminopyridine with azepane under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the amine group, followed by the addition of azepane to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Azepan-1-yl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the compound into its reduced forms.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4, H2O2, and other oxidizing agents under acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), and other reducing agents under anhydrous conditions.
Substitution: Various electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Reduced forms of the compound, such as secondary amines.
Substitution: Substituted derivatives with different functional groups.
Applications De Recherche Scientifique
4-(Azepan-1-yl)pyridin-3-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-(Azepan-1-yl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
N-(pyridin-3-yl)pyrimidin-4-amine: A compound with a pyrimidine ring instead of an azepane group.
6-(4-Phenylpiperazin-1-yl)pyridin-3-amine: A compound with a phenylpiperazine group instead of an azepane group.
6-(Benzhydryloxy)pyridin-3-amine: A compound with a benzhydryloxy group instead of an azepane group.
Uniqueness: 4-(Azepan-1-yl)pyridin-3-amine is unique due to the presence of the azepane group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall pharmacological profile, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
94520-30-6 |
|---|---|
Formule moléculaire |
C11H17N3 |
Poids moléculaire |
191.27 g/mol |
Nom IUPAC |
4-(azepan-1-yl)pyridin-3-amine |
InChI |
InChI=1S/C11H17N3/c12-10-9-13-6-5-11(10)14-7-3-1-2-4-8-14/h5-6,9H,1-4,7-8,12H2 |
Clé InChI |
JMZKTVKEYQRSQY-UHFFFAOYSA-N |
SMILES canonique |
C1CCCN(CC1)C2=C(C=NC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(Methylsulfonyl)-4-pyridinyl]cyclopropanamine](/img/structure/B13929406.png)
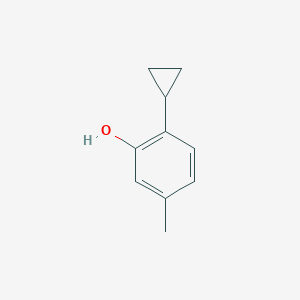

![Ethyl 5-cyano-2-{[(3,4-dimethoxybenzyl)oxy]methyl}-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B13929426.png)
![3-(3,4-dihydroxyphenyl)-N-[4-[3-(3,4-dihydroxyphenyl)propanoyl-[3-[3-(3,4-dihydroxyphenyl)propanoylamino]propyl]amino]butyl]propanamide](/img/structure/B13929433.png)
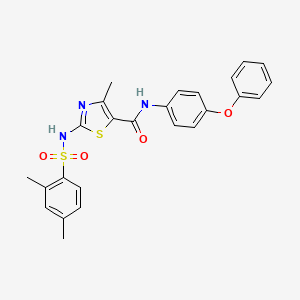
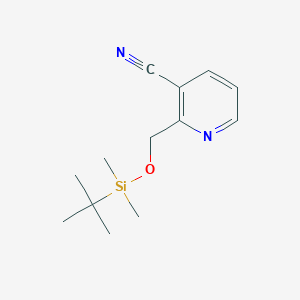
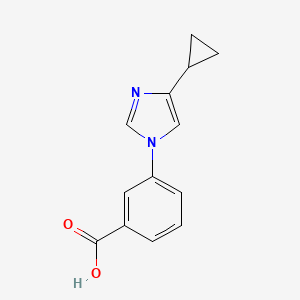
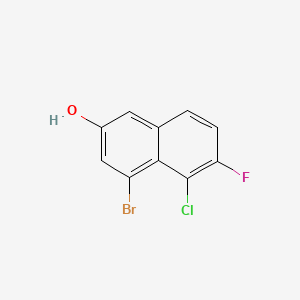
![5-(methoxymethoxy)-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13929454.png)



